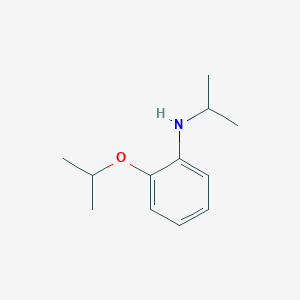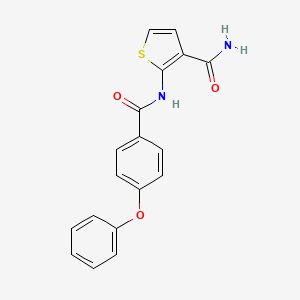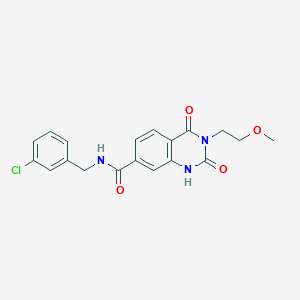![molecular formula C13H11NO5 B2782920 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid CAS No. 1351800-12-8](/img/structure/B2782920.png)
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid, also known as MDQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MDQ belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various signaling pathways and enzymes involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce apoptosis via the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and antioxidant properties, reduce the risk of atherosclerosis, and improve endothelial function.
実験室実験の利点と制限
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.
将来の方向性
The potential therapeutic applications of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid are still being explored, and there are several future directions for research. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its analogs to better understand their pharmacological effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
合成法
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid can be synthesized using various methods. One of the most commonly used methods involves the condensation of 2-methoxyaniline and 2,3-dihydroxybenzoic acid, followed by cyclization and oxidation. Another method involves the condensation of 2,3-dihydroxybenzoic acid and 2-methoxyaniline, followed by cyclization and oxidation.
科学的研究の応用
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
9-methoxy-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-10-6-9(13(15)16)14-8-5-12-11(4-7(8)10)18-2-3-19-12/h4-6H,2-3H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJCBBWMCVDGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC3=C(C=C21)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2782837.png)

![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)
![1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene](/img/structure/B2782844.png)
![2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2782846.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2782847.png)



![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782853.png)



